

# Application Notes and Protocols for Assessing GSK3368715 Target Engagement in Tumors

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## Compound of Interest

Compound Name: GSK3368715 trihydrochloride

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These application notes provide a comprehensive overview and detailed protocols for assessing the target engagement of GSK3368715, a first-in-class, reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), in tumor tissues.

## Introduction

GSK3368715 is a potent and selective inhibitor of Type I PRMTs, including PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8.<sup>[1]</sup> These enzymes catalyze the asymmetric dimethylation of arginine (ADMA) residues on histone and non-histone proteins, playing a crucial role in various cellular processes, including gene expression, RNA processing, and DNA damage repair.<sup>[1]</sup> Dysregulation of Type I PRMTs, particularly PRMT1, is implicated in the pathogenesis of numerous cancers, making them a compelling therapeutic target.<sup>[1][2]</sup> GSK3368715 exerts its anti-tumor effects by inhibiting the production of ADMA, thereby modulating oncogenic signaling pathways.<sup>[1][3]</sup>

Assessing target engagement is critical in the clinical development of GSK3368715 to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship and to determine the optimal biological dose. The primary pharmacodynamic biomarker for GSK3368715 is the level of ADMA on substrate proteins within tumor tissue and peripheral blood mononuclear cells (PBMCs).<sup>[1][4]</sup> A key substrate identified for monitoring target engagement is heterogeneous nuclear ribonucleoprotein A1 (hnRNP-A1), where changes in the methylation of specific arginine residues can be quantified.<sup>[1][4]</sup>

## Quantitative Data Summary

### In Vitro Inhibitory Activity of GSK3368715

Target	IC50 (nM)
PRMT1	2.5
PRMT3	4.1
PRMT4	6.3
PRMT6	3.8
PRMT8	8.0
Data compiled from preclinical studies. <a href="#">[1]</a> <a href="#">[5]</a>	

### In Vivo Efficacy of GSK3368715 in a Pancreatic Cancer Xenograft Model (BxPC3)

Treatment Group	Tumor Growth Inhibition (%)
Vehicle Control	0
GSK3368715 (50 mg/kg, once daily)	45
GSK3368715 (100 mg/kg, once daily)	85
Data from a preclinical study in a BxPC3 pancreatic cancer xenograft model. <a href="#">[1]</a>	

### Clinical Pharmacokinetics of GSK3368715 (Day 15)

Dose (once daily)	Cmax (ng/mL)	Tmax (hr)
50 mg	135 (± 68.1)	1.0 (0.5 - 2.0)
100 mg	308 (± 131)	1.0 (0.5 - 4.0)
200 mg	634 (± 254)	1.0 (0.5 - 2.0)

Mean (±SD) plasma pharmacokinetic parameters from a Phase 1 clinical trial (NCT03666988).[1]

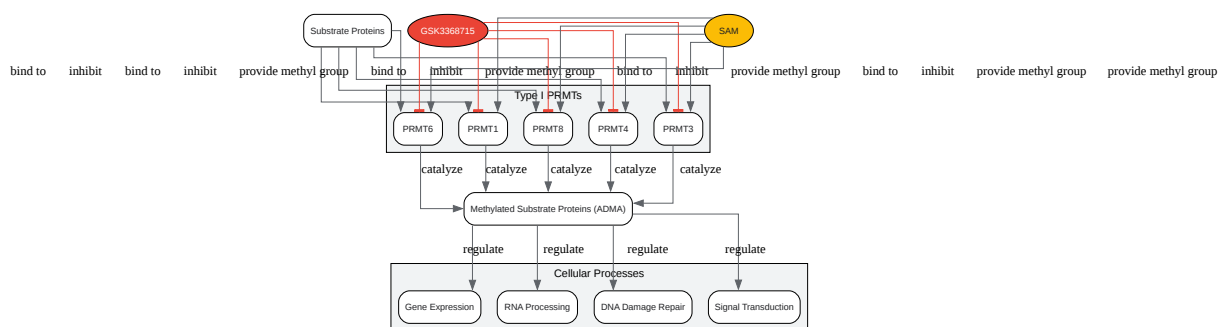
## Clinical Pharmacodynamics of GSK3368715

Dose (once daily)	Tissue	Target Engagement
100 mg	PBMCs	Target engagement observed
100 mg	Tumor Biopsies	Modest and variable

Pharmacodynamic effects observed in a Phase 1 clinical trial (NCT03666988).[1][6][7]

## Signaling Pathway and Mechanism of Action

GSK3368715 is an S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor that binds to the protein substrate binding pocket of Type I PRMTs.[4] This inhibition blocks the transfer of methyl groups from SAM to arginine residues on substrate proteins, leading to a global reduction in cellular ADMA levels.[3][4] This shift in arginine methylation status affects various downstream signaling pathways implicated in cancer, such as those involving EGFR and Wnt, and also impacts RNA metabolism and the DNA damage response.[8]



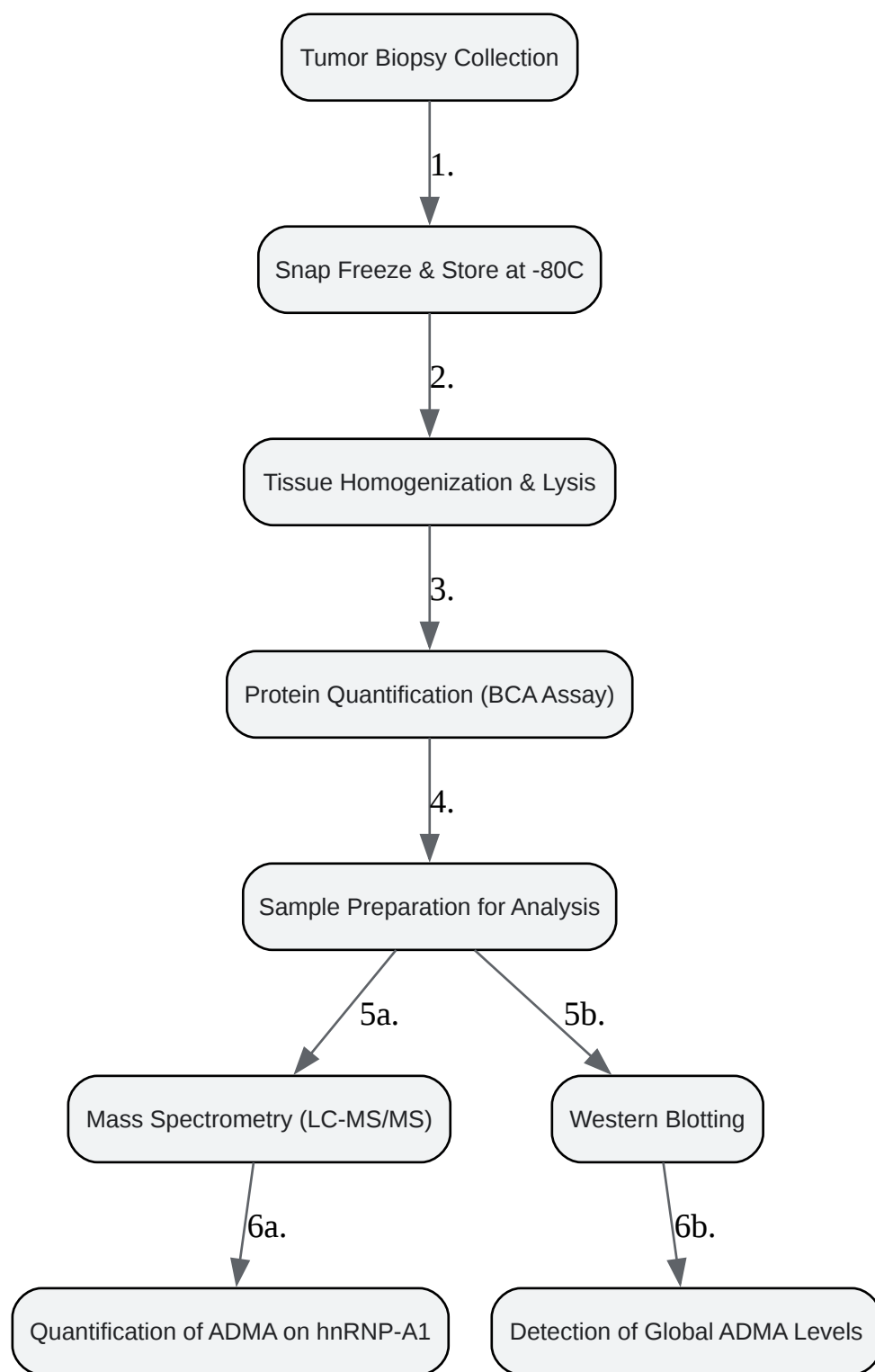
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Caption: Mechanism of action of GSK3368715.

## Experimental Protocols

### Experimental Workflow for Assessing Target Engagement in Tumors

The general workflow for assessing GSK3368715 target engagement in tumor biopsies involves sample collection, protein extraction, and subsequent analysis using either mass spectrometry or Western blotting to quantify the levels of asymmetrically dimethylated proteins.



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Caption: Workflow for assessing target engagement.

## Protocol 1: Tumor Tissue Lysate Preparation for Downstream Analysis

This protocol describes the preparation of total protein lysates from tumor biopsy samples.

### Materials:

- Frozen tumor tissue biopsy
- Liquid nitrogen
- Mortar and pestle, pre-chilled
- RIPA Lysis Buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, and 1X Protease Inhibitor Cocktail)[9]
- Microcentrifuge tubes, pre-chilled
- Sonicator
- Refrigerated microcentrifuge
- BCA Protein Assay Kit

### Procedure:

- Place the frozen tumor tissue in a pre-chilled mortar containing liquid nitrogen and grind to a fine powder using a pestle.
- Transfer the powdered tissue to a pre-chilled microcentrifuge tube.
- Add ice-cold RIPA lysis buffer to the tube (approximately 100 µL of buffer per 10 mg of tissue).
- Vortex briefly and incubate on ice for 30 minutes, with intermittent vortexing every 10 minutes.

- Sonicate the lysate on ice for three cycles of 10 seconds on and 30 seconds off to ensure complete cell lysis and to shear DNA.[\[9\]](#)
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[\[10\]](#)
- Carefully transfer the supernatant (protein lysate) to a fresh, pre-chilled microcentrifuge tube.
- Determine the protein concentration of the lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
- Aliquot the lysate and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.

## Protocol 2: Western Blotting for Global ADMA Levels in Tumor Lysates

This protocol provides a method for the semi-quantitative assessment of global asymmetric dimethylarginine levels in tumor protein lysates.

Materials:

- Tumor protein lysate (prepared as in Protocol 1)
- 2X Laemmli sample buffer
- SDS-PAGE gels
- Electrophoresis and transfer apparatus
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk in TBST)
- Primary antibody: Anti-asymmetric dimethylarginine (ADMA) antibody
- Loading control primary antibody (e.g., anti- $\beta$ -actin or anti-GAPDH)
- HRP-conjugated secondary antibody

- Chemiluminescent detection substrate
- Imaging system

Procedure:

- Thaw the tumor protein lysate on ice.
- Prepare samples for loading by mixing the lysate with an equal volume of 2X Laemmli sample buffer. A total of 20-30 µg of protein per lane is recommended.
- Boil the samples at 95-100°C for 5 minutes.
- Load the samples and a molecular weight marker onto an SDS-PAGE gel and perform electrophoresis according to the manufacturer's instructions.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
- Incubate the membrane with the primary anti-ADMA antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
- Capture the chemiluminescent signal using an imaging system.
- Strip the membrane (if necessary) and re-probe with a loading control antibody to normalize for protein loading.



## Protocol 3: Mass Spectrometry-Based Quantification of ADMA on hnRNP-A1

This protocol outlines a targeted mass spectrometry approach for the precise quantification of asymmetric dimethylarginine on hnRNP-A1, a specific pharmacodynamic biomarker for GSK3368715.<sup>[1]</sup>

### Materials:

- Tumor protein lysate (prepared as in Protocol 1)
- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Trypsin (mass spectrometry grade)
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

### Procedure:

- Protein Denaturation, Reduction, and Alkylation:
  - Take a known amount of protein lysate (e.g., 50 µg) and adjust the volume with an appropriate buffer (e.g., 50 mM ammonium bicarbonate).
  - Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
  - Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.
- Tryptic Digestion:
  - Add trypsin to the protein sample at a 1:50 (trypsin:protein) ratio.

- Incubate overnight at 37°C.
- Peptide Cleanup:
  - Acidify the digest with formic acid.
  - Desalt and concentrate the peptides using an SPE cartridge according to the manufacturer's protocol.
  - Elute the peptides and dry them down in a vacuum centrifuge.
- LC-MS/MS Analysis:
  - Reconstitute the dried peptides in an appropriate solvent (e.g., 0.1% formic acid in water).
  - Inject the peptide sample into the LC-MS/MS system.
  - Perform targeted analysis to specifically monitor for the precursor and fragment ions of the asymmetrically dimethylated arginine-containing peptide from hnRNP-A1.
  - Develop a multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) method for quantification.
- Data Analysis:
  - Analyze the LC-MS/MS data using appropriate software to quantify the peak areas of the methylated and unmethylated forms of the target peptide.
  - Calculate the ratio of methylated to unmethylated peptide to determine the extent of target engagement.

## Conclusion

The protocols outlined in these application notes provide a robust framework for assessing the target engagement of GSK3368715 in tumor tissues. The use of pharmacodynamic biomarkers, such as global ADMA levels and specific methylation of hnRNP-A1, are essential for the clinical development of this and other PRMT inhibitors.<sup>[1][11]</sup> While the clinical development of GSK3368715 was halted due to safety concerns and limited efficacy, the

methodologies developed for assessing its target engagement remain highly relevant for the broader field of PRMT-targeted therapies.[6][7]

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